5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with carbon disulfide and a base such as potassium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and thiophene groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and antidepressant effects, supported by various studies and data tables.
Chemical Structure
The compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a methoxy-substituted phenyl group. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazoles, including this compound, exhibit notable antimicrobial properties.
- Study Findings : A study screened various pyrazole derivatives against multiple bacterial strains and Candida albicans. The results indicated that these compounds possess significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/mL against various pathogens .
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | 125 - 250 |
Other Pyrazole Derivatives | Antifungal | 62.5 - 250 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit inflammatory mediators.
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines. Specific studies have shown that certain substituted pyrazoles exhibit greater efficacy than traditional anti-inflammatory drugs like diclofenac .
Antidepressant Activity
The antidepressant potential of this compound has been investigated through various behavioral tests.
- Preclinical Studies : In forced swimming and tail suspension tests, the compound demonstrated a significant reduction in immobility time, suggesting its potential as an antidepressant agent. Specifically, it reduced immobility times by approximately 61% compared to controls at a dosage of 10 mg/kg .
Test Type | Result | Reduction (%) |
---|---|---|
Forced Swimming Test | Significant reduction in immobility | 61.17 |
Tail Suspension Test | Significant reduction in immobility | 62.05 |
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in treating various conditions:
- Antimicrobial Efficacy : A study highlighted the synthesis of several pyrazole derivatives, including our compound of interest, which were tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values indicating effective concentrations for clinical application .
- Antidepressant Evaluation : Another investigation focused on the behavioral effects of the compound in animal models. The results indicated that modifications in the chemical structure could enhance antidepressant activity while maintaining low neurotoxicity .
Properties
Molecular Formula |
C15H15N3OS2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C15H15N3OS2/c1-19-11-6-4-10(5-7-11)13-9-12(14-3-2-8-21-14)17-18(13)15(16)20/h2-8,13H,9H2,1H3,(H2,16,20) |
InChI Key |
SQSNYGYBWPSUKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.